Citrate phosphate dextrose is a compound primarily used as an anticoagulant in blood storage and transfusion practices. It is composed of three main components: citrate, which acts as a calcium chelator; phosphate, which serves to maintain pH and provide energy; and dextrose, a simple sugar that supplies energy to cells. This combination is critical for preserving the viability of red blood cells during storage, thereby enhancing their shelf life and functionality post-transfusion.
Citrate phosphate dextrose is synthesized from its individual components, which are readily available in pharmaceutical and laboratory settings. The formulation is commonly utilized in blood banks and clinical laboratories across the United States and other regions for the preservation of blood products.
Citrate phosphate dextrose is classified as an anticoagulant agent. It falls under the category of blood preservatives, specifically designed to inhibit coagulation in stored blood products, allowing for extended storage without significant loss of cellular integrity or function.
The synthesis of citrate phosphate dextrose involves mixing its constituent components in specific proportions. The typical formulation includes:
These ingredients are combined in sterile conditions to prevent contamination. The standard ratio for anticoagulant to whole blood is approximately 1:7 to 1:10, ensuring optimal preservation conditions .
The preparation process requires precise measurements and aseptic techniques to ensure that the resulting solution maintains its efficacy as an anticoagulant. The solution is typically filtered through a 0.2 µm filter to eliminate any particulate matter before being packaged for use .
The molecular weights of the components are approximately:
In solution, citrate acts by binding calcium ions, which are essential for the coagulation cascade. This reaction effectively prevents clot formation by chelating calcium, thus disrupting the normal coagulation process.
The interaction can be summarized by the following equilibrium:
This reaction demonstrates how citrate effectively sequesters calcium ions, thereby inhibiting clotting mechanisms.
Citrate phosphate dextrose functions primarily through its calcium-chelating properties. By binding calcium ions, it prevents their availability for the activation of various clotting factors involved in hemostasis.
Citrate phosphate dextrose appears as a clear, colorless solution when prepared correctly. It has a slightly acidic pH due to the presence of citric acid.
Relevant analyses show that the solution's osmolarity and pH are critical for maintaining red blood cell integrity during storage .
Citrate phosphate dextrose is widely used in various scientific fields:
The development of anticoagulant solutions revolutionized blood banking by enabling ex vivo blood preservation. Prior to their introduction in the early 20th century, transfusion medicine relied on direct donor-to-recipient methods, severely limiting therapeutic possibilities. Early anticoagulation experiments identified sodium citrate as a key agent for preventing coagulation through calcium chelation. The landmark achievement came in 1914 when Albert Hustin demonstrated the first successful indirect transfusion using citrate, establishing citrate's role as a foundational anticoagulant [5] [9].
During World War II, the urgent need for battlefield blood reserves accelerated anticoagulant research. The Medical Research Committee (MRC) introduced an early citrate-glucose solution in 1940. However, this formulation exhibited critical limitations: Excessive caramelization during sterilization compromised solution stability, and inadequate pH control resulted in poor red blood cell (RBC) viability after transfusion. These limitations prompted researchers to seek improved formulations that could reliably support blood banking systems [5] [9].
Table 1: Early Anticoagulant Solutions Preceding CPD
Solution | Key Components | Primary Limitations | Approx. Storage Duration |
---|---|---|---|
Sodium Citrate | Trisodium citrate | Rapid coagulation if diluted; no energy substrate | Hours (direct transfusion) |
MRC 1940 | Trisodium citrate + Glucose | Caramelization during autoclaving; suboptimal pH (~7.0) | < 10 days |
ACD | Citric acid, Sodium citrate, Dextrose | Better sterilization stability; pH ~5.0 improved RBC storage | 21 days (significant RBC loss) |
The introduction of Acid-Citrate-Dextrose (ACD) in 1943 by Loutit and Mollison represented a major advance. By incorporating citric acid alongside sodium citrate and dextrose, ACD achieved a lower pH (~5.0) that reduced caramelization during heat sterilization and extended RBC storage viability to 21 days. Despite this improvement, ACD had significant drawbacks: its low pH and hypertonicity (due to high citrate concentration) caused accelerated glycolysis and progressive intracellular phosphate depletion in stored RBCs, impairing post-transfusion recovery [5] [9].
The critical innovation leading to CPD emerged from the work of Gibson and colleagues in the 1950s. Their research identified the detrimental effects of phosphate leakage from RBCs during storage in ACD. By adding disodium phosphate to the citrate-dextrose base, they created Citrate Phosphate Dextrose (CPD), achieving several key improvements [1] [5]:
Table 2: Compositional and Functional Comparison: ACD vs. CPD
Component/Property | ACD (per 100mL) | CPD (per 100mL) | Physiological Impact of Change |
---|---|---|---|
Sodium Citrate | 2.20g | 2.63g | Reduced total citrate load; less calcium chelation potential |
Citric Acid | 0.73g | 0.32g | Higher initial pH; reduced acidity stress on RBCs |
Dextrose | 2.45g | 2.55g | Comparable energy substrate provision |
Sodium Phosphate | - | 0.22g | Buffers pH drop; preserves intracellular phosphate/2,3-DPG |
Initial pH | ~5.0 | ~5.6 | Nearer physiological; reduced metabolic perturbation |
RBC Storage Viability | 21 days (high loss) | 21 days (improved recovery) | Enhanced post-transfusion RBC survival and function |
The introduction of CPD fundamentally changed blood component storage. While ACD was designed primarily for whole blood, CPD's superior biochemical profile made it suitable for the emerging practice of component separation (red cells, plasma, platelets). Its adoption became widespread in US blood banks by the late 1960s, significantly improving the quality and availability of stored red cells [1] [2] [5].
The standardization and regulatory acceptance of CPD involved rigorous scientific validation and institutional collaboration. A pivotal milestone occurred in 1957 when Gibson et al. published comprehensive clinical data demonstrating CPD's superiority over ACD in maintaining RBC adenosine triphosphate (ATP) levels and post-transfusion viability. This evidence directly supported its FDA approval that same year, establishing CPD as the first anticoagulant-preservative solution specifically engineered to address RBC membrane stability and energy metabolism during storage [1] [5].
Global harmonization efforts soon followed. The World Health Organization (WHO) included CPD in its Requirements for the Collection, Processing and Quality Control of Blood, Blood Components and Plasma Derivatives in the 1960s, providing an international standardization framework. This codification ensured consistent manufacturing practices and quality control metrics worldwide, including [1] [8]:
Further refinement came with CPD-A (Adenine) in the 1970s. The addition of adenine (0.25-0.30 mM) provided a substrate for RBC ATP synthesis, extending storage duration to 35 days while maintaining acceptable 24-hour post-transfusion recovery (>70%). This innovation addressed the limiting factor of ATP depletion in prolonged storage, demonstrating how CPD formulations evolved to meet clinical demands for extended blood product availability [1] [5] [7].
Table 3: Regulatory and Evolutionary Milestones of CPD
Year | Development | Initiating Body/Researchers | Significance |
---|---|---|---|
1943 | Introduction of ACD | Loutit & Mollison | First viable anticoagulant for 21-day storage; foundation for CPD |
1957 | FDA Approval of CPD | US FDA | Legitimized CPD as standard anticoagulant in US blood banking |
1960s | WHO Standardization of CPD | World Health Organization | Global harmonization of formulation and QC requirements |
1970s | Introduction of CPD-A (CPD with Adenine) | Multiple research groups | Extended RBC storage to 35 days via improved ATP synthesis |
1980s | Universal Adoption in Component Therapy | Major Blood Banks | Solidified role in plasma/platelet storage systems |
The impact of CPD standardization extends beyond RBC preservation. When whole blood is centrifuged, the majority of CPD concentrates in the plasma fraction. Consequently, plasma and platelets separated from CPD-anticoagulated whole blood inherit a preservative environment specifically optimized for plasma protein stability and platelet metabolism. This characteristic made CPD integral to component therapy, enabling the parallel development of standards for plasma freezing (Fresh Frozen Plasma) and platelet storage [1] [7]. The solution’s formulation remains the predominant anticoagulant-preservative in US blood banking infrastructure today, underscoring the enduring significance of Gibson's mid-century innovation [1] [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7